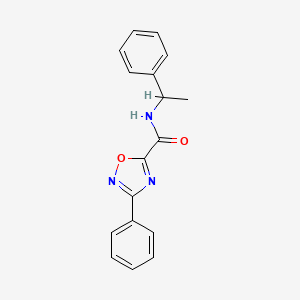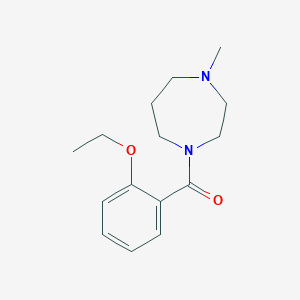![molecular formula C17H19Cl2N3O2 B5416753 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5416753.png)
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, also known as DPM-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of morpholine-based compounds that have shown potential in various biological applications.
Mécanisme D'action
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is believed to act by binding to a hydrophobic pocket on the surface of CBP, which prevents its interaction with p300. This binding is thought to be reversible, allowing for the study of dynamic protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to inhibit the activity of the enzyme histone acetyltransferase, which has implications for the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is its specificity for the CBP-p300 interaction, which allows for the study of this specific protein-protein interaction. However, one limitation is that this compound may not be suitable for in vivo studies due to its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine. One area of interest is the development of more potent and selective inhibitors of the CBP-p300 interaction. In addition, the use of this compound in combination with other compounds may have synergistic effects in the treatment of cancer. Finally, the study of this compound in animal models may provide further insights into its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine involves a multi-step process that starts with the reaction of 3,4-dichlorophenylamine and 1H-pyrazole-1-carboxylic acid to form 3,4-dichlorophenyl-1H-pyrazole-1-carboxamide. This intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(4-bromobutanoyl)-3,4-dichlorophenyl-1H-pyrazole-1-carboxamide. The final step involves the reaction of this intermediate with morpholine to form this compound.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been studied for its potential in various scientific research applications. One of the main areas of interest is its use as a tool compound for the study of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor CBP and the histone acetyltransferase p300, which has implications for the regulation of gene expression.
Propriétés
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-14-5-4-13(11-15(14)19)16-12-21(9-10-24-16)17(23)3-1-7-22-8-2-6-20-22/h2,4-6,8,11,16H,1,3,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWHWTWMVCYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=CC=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate](/img/structure/B5416683.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5416696.png)
![N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416698.png)
![7-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5416701.png)

![(3R*,4R*)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5416730.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416732.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5416738.png)
![4-(3-methylpiperidin-1-yl)-7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5416742.png)
![1'-[6-(methoxymethyl)pyrimidin-4-yl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5416748.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5416759.png)


![3-ethyl-5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416781.png)